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molecular formula C15H14O3 B1362297 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one CAS No. 54916-28-8

1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one

Cat. No. B1362297
M. Wt: 242.27 g/mol
InChI Key: ICXPZMQQZWKKMN-UHFFFAOYSA-N
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Patent
US08916589B2

Procedure details

138 mg (1 mmol) of 4-fluoroacetophenone were taken and 124 mg (1 mmol) of 4-methoxyphenol were dissolved in DMSO and added thereto, then 200 mg (1.45 mmol) of K2CO3 were added and the mixture was stirred for 8 h at 80° C., then for 6 h at 100° C., then for 3 h at 120° C. and for 3 h at 140° C. The reaction mixture was filtered through basic Alox, washed with DMF/methanol=9/1 and concentrated by rotary evaporation. The substance was purified by reversed-phase chromatography.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][CH:5]=1)=[O:3].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:7]2[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=2)=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
124 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
for 6 h at 100° C.
Duration
6 h
WAIT
Type
WAIT
Details
for 3 h at 120° C.
Duration
3 h
WAIT
Type
WAIT
Details
for 3 h at 140° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through basic Alox
WASH
Type
WASH
Details
washed with DMF/methanol=9/1
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The substance was purified by reversed-phase chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
COC1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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